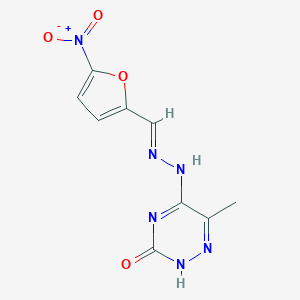![molecular formula C26H31N3O2 B241285 N-[2-(5-methyl-2-furyl)-2-(4-methyl-1-piperazinyl)ethyl]-2,2-diphenylacetamide](/img/structure/B241285.png)
N-[2-(5-methyl-2-furyl)-2-(4-methyl-1-piperazinyl)ethyl]-2,2-diphenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(5-methyl-2-furyl)-2-(4-methyl-1-piperazinyl)ethyl]-2,2-diphenylacetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as FMA-2 and is known for its unique chemical structure and properties. In
Mécanisme D'action
The mechanism of action of FMA-2 is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins. FMA-2 has been shown to inhibit the activity of the protein kinase C (PKC) and the mitogen-activated protein kinase (MAPK) pathways, both of which are involved in cell signaling and proliferation.
Biochemical and Physiological Effects:
FMA-2 has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of fungi and viruses, and modulate the activity of certain enzymes and proteins. FMA-2 has also been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using FMA-2 in lab experiments is its unique chemical structure, which allows it to interact with certain proteins and enzymes in a specific manner. However, one of the limitations of using FMA-2 is its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on FMA-2. One area of research is the development of FMA-2 derivatives with improved bioactivity and reduced toxicity. Another area of research is the identification of the specific proteins and enzymes targeted by FMA-2, which could lead to the development of new drugs and therapies. Additionally, further studies are needed to fully understand the mechanism of action of FMA-2 and its potential applications in scientific research.
Méthodes De Synthèse
The synthesis of FMA-2 involves several steps, including the reaction of 5-methyl-2-furan carboxylic acid with 1,1'-carbonyldiimidazole to form 5-methyl-2-furanyl isocyanate. This isocyanate is then reacted with 4-methylpiperazine to form the intermediate product, which is subsequently reacted with 2,2-diphenylacetic acid to form FMA-2. The final product is then purified using various techniques, including column chromatography and recrystallization.
Applications De Recherche Scientifique
FMA-2 has been extensively studied for its potential applications in scientific research. It has been shown to have a variety of biological activities, including antitumor, antifungal, and antiviral properties. FMA-2 has also been studied for its potential use as a ligand in drug discovery and as a tool for studying the function of certain proteins.
Propriétés
Formule moléculaire |
C26H31N3O2 |
|---|---|
Poids moléculaire |
417.5 g/mol |
Nom IUPAC |
N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperazin-1-yl)ethyl]-2,2-diphenylacetamide |
InChI |
InChI=1S/C26H31N3O2/c1-20-13-14-24(31-20)23(29-17-15-28(2)16-18-29)19-27-26(30)25(21-9-5-3-6-10-21)22-11-7-4-8-12-22/h3-14,23,25H,15-19H2,1-2H3,(H,27,30) |
Clé InChI |
GJCHFKZVQNFILX-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(O1)C(CNC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)N4CCN(CC4)C |
SMILES canonique |
CC1=CC=C(O1)C(CNC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)N4CCN(CC4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]-2H-1,2,4-triazin-3-one](/img/structure/B241209.png)
![5-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1,2,4-triazin-3(2H)-one](/img/structure/B241211.png)
![isobutyl [(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]acetate](/img/structure/B241216.png)





![5-{[3-(4-methylphenoxy)propyl]sulfanyl}-4H-1,2,4-triazol-3-amine](/img/structure/B241239.png)

![Ethyl 2-{[4-(2-ethoxy-1-methyl-2-oxoethoxy)benzoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B241248.png)
![N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B241250.png)
![5-[(4-Pyridinylmethyl)amino]-2-(2-thienyl)-1,3-oxazole-4-carbonitrile](/img/structure/B241253.png)
![2-(4-isopropylphenoxy)-N-[2-(1-piperidinyl)-2-(2-thienyl)ethyl]acetamide](/img/structure/B241256.png)